Bbm-928 A
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Overview
Description
The compound Bbm-928 A is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of the quinoline derivatives, followed by their coupling with other intermediates under specific conditions. Common reagents used in these reactions include potassium carbonate , propargyl bromide , and sodium azides .
Industrial Production Methods
Industrial production of such complex molecules often involves the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions. The use of green chemistry principles, such as employing green solvents and catalysts , is also becoming increasingly common .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses or .
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium azide .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation of the hydroxy groups can lead to the formation of quinone derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a due to its multiple functional groups.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its quinoline moieties can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness
What sets this compound apart from similar molecules is its unique combination of quinoline and hydroxypropan-2-yl groups, which confer distinct chemical and biological properties. This makes it a valuable tool in various research applications, particularly in the fields of medicinal chemistry and biotechnology .
Properties
IUPAC Name |
[(3R,7S,16S,17S,23R,27S,36S,37S)-37-ethoxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H80N14O23/c1-13-98-43-18-20-67-77-51(43)57(88)65-26-45(82)73(7)28-47(84)75(9)54(64(5,6)95)62(93)100-31-40(72-56(87)50-42(81)25-34-23-36(97-12)15-17-38(34)70-50)60(91)78-52(44(19-21-68-78)101-32(2)79)58(89)66-27-46(83)74(8)29-48(85)76(10)53(63(3,4)94)61(92)99-30-39(59(77)90)71-55(86)49-41(80)24-33-22-35(96-11)14-16-37(33)69-49/h14-17,20-25,39-40,43-44,51-54,80-81,94-95H,13,18-19,26-31H2,1-12H3,(H,65,88)(H,66,89)(H,71,86)(H,72,87)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVBEVBMMSFEFE-LPQVFZKKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H80N14O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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